2-Naphthaleneacetonitrile, 1-methyl-

Description

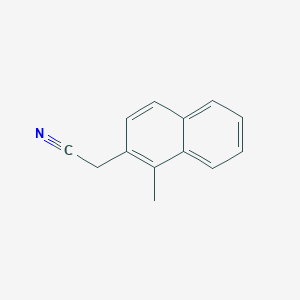

1-Methyl-2-naphthaleneacetonitrile is a naphthalene derivative featuring a methyl group (-CH₃) at the 1-position and an acetonitrile group (-CH₂CN) at the 2-position of the naphthalene ring. This compound is structurally related to polycyclic aromatic hydrocarbons (PAHs) but distinguished by its functional groups, which influence its chemical reactivity, solubility, and toxicological profile.

Properties

CAS No. |

96437-14-8 |

|---|---|

Molecular Formula |

C13H11N |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(1-methylnaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C13H11N/c1-10-11(8-9-14)6-7-12-4-2-3-5-13(10)12/h2-7H,8H2,1H3 |

InChI Key |

SCOQBVVLFPBNPC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=CC=CC=C12)CC#N |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)CC#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Naphthaleneacetonitrile, 1-methyl- serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating conditions such as depression and anxiety.

Case Study: Synthesis of Agomelatine

Agomelatine, a novel antidepressant, is synthesized using 2-Naphthaleneacetonitrile, 1-methyl- as a key intermediate. This compound acts as both a melatonin receptor agonist and a serotonin receptor antagonist, providing a dual mechanism of action beneficial for treating mood disorders . The efficient preparation method developed for this compound has been highlighted in recent patents, emphasizing its industrial relevance and cost-effectiveness .

Agricultural Applications

The compound is also utilized in the agricultural sector, particularly in the formulation of agrochemicals.

Research Findings

Research has indicated that derivatives of 2-Naphthaleneacetonitrile can enhance plant growth and resistance to pests. These compounds are being explored for their potential use as growth regulators and pest control agents, contributing to sustainable agricultural practices .

Material Science

In material science, 2-Naphthaleneacetonitrile is being investigated for its properties in polymer chemistry and catalysis.

Applications in Polymer Science

Recent studies have demonstrated that this compound can be used to develop new polymeric materials with enhanced properties such as thermal stability and mechanical strength. Its role as a precursor in the synthesis of advanced materials opens avenues for innovation in various industrial applications .

Catalysis

The compound is recognized for its catalytic properties, particularly when supported on metal nanoparticles.

Case Study: Silver Nanoparticles

Research has shown that silver nanoparticles supported on magnesium-aluminum layered double hydroxides (LDHs) exhibit enhanced catalytic activity when combined with 2-Naphthaleneacetonitrile derivatives. This combination is beneficial for various chemical reactions, including oxidation processes and organic transformations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of Agomelatine | Antidepressant properties |

| Agriculture | Growth regulators | Enhances plant growth and pest resistance |

| Material Science | Development of advanced polymers | Improved thermal stability and strength |

| Catalysis | Supported metal nanoparticle catalysts | Enhanced reaction efficiency |

Comparison with Similar Compounds

Structural Analogues

1-Methylnaphthalene and 2-Methylnaphthalene

These isomers differ in methyl group placement (1- vs. 2-position). Key differences include:

- Boiling Points : 1-Methylnaphthalene (245°C) vs. 2-methylnaphthalene (241°C) .

- Toxicity : 2-Methylnaphthalene exhibits higher respiratory toxicity in rodent studies compared to 1-methylnaphthalene, likely due to metabolic activation pathways .

1-Naphthaleneacetonitrile (1-NA)

1-NA (CAS 132-75-2) lacks the methyl group but shares the acetonitrile substituent. Key contrasts:

- Reactivity : The nitrile group in 1-NA enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to methylnaphthalenes .

- Applications : 1-NA is used in pharmaceuticals and agrochemicals, whereas 1-methyl-2-naphthaleneacetonitrile’s applications are less documented but may involve specialized organic synthesis .

1-(Trifluoromethyl)naphthalene-2-acetonitrile

This fluorinated analog (CAS 1261737-11-4) replaces the methyl group with a trifluoromethyl (-CF₃) group. Differences include:

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the ring, altering reaction kinetics and metabolic stability compared to the methyl derivative .

- Molecular Weight : Higher molecular weight (235.2 g/mol) due to fluorine atoms, impacting solubility and diffusion rates .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Log P (Octanol-Water) |

|---|---|---|---|

| 1-Methyl-2-naphthaleneacetonitrile* | ~183.2 | ~300 (estimated) | ~3.5 (estimated) |

| 1-Methylnaphthalene | 142.2 | 245 | 3.87 |

| 2-Methylnaphthalene | 142.2 | 241 | 3.87 |

| 1-Naphthaleneacetonitrile | 167.2 | 320 | 2.98 |

*Estimated based on analogous structures .

Toxicological and Metabolic Profiles

- 1-Methyl-2-Naphthaleneacetonitrile: Limited direct data, but the acetonitrile group may undergo cytochrome P450-mediated metabolism to release cyanide, a known toxicant. This pathway is absent in methylnaphthalenes, which primarily form epoxides and diols .

- Methylnaphthalenes : Both isomers cause hemolytic anemia in rodents, but 2-methylnaphthalene is more potent due to efficient bioactivation in Clara cells .

- 1-NA : The nitrile group increases acute toxicity (LD₅₀ in rats: 250 mg/kg) compared to methylnaphthalenes (LD₅₀: 1,800 mg/kg) .

Analytical Methods

Methods for detecting naphthalene derivatives (e.g., GC-MS, HPLC) are well-established . However, 1-methyl-2-naphthaleneacetonitrile’s polar nitrile group may require specialized extraction techniques, such as solid-phase extraction (SPE) with polar solvents, to improve recovery rates from biological matrices .

Preparation Methods

Reaction Mechanism and Optimization

The process begins with dissolving 2-methyl-1-naphthol in a polar aprotic solvent (e.g., dimethylformamide) and gradually adding chloroacetamide at 40–50°C. Catalytic amounts of potassium iodide enhance reactivity by generating a more nucleophilic intermediate. After 2–3 hours, the mixture undergoes distillation at 350–400°C to isolate crude 2-(2-methylnaphthalen-1-yl)acetonitrile.

Key parameters:

- Solvent selection : Polar solvents improve solubility of aromatic intermediates.

- Temperature control : Excess heat promotes side reactions like polymerization.

- Purification : Vacuum distillation followed by recrystallization from ethanol yields >90% purity.

Cyanide-Mediated Alkylation of Methylnaphthalene Derivatives

An alternative route leverages the nucleophilicity of cyanide ions to introduce the acetonitrile group. This method modifies protocols used for 1-naphthylacetonitrile synthesis.

Procedure Overview

- Substrate preparation : 1-Chloro-2-methylnaphthalene (695 g) is dissolved in a methanol-water mixture (3:1 v/v).

- Nucleophilic displacement : Sodium cyanide (350 g) is added under reflux (65–70°C) for 2 hours.

- Workup : Methanol is evaporated, and the residue is washed with water to neutrality, yielding 670–680 g of product.

Advantages :

- High atom economy (82–85% yield).

- Scalable to industrial production with minimal specialized equipment.

Limitations :

- Requires strict control of cyanide concentrations for safety.

- Potential for regiochemical byproducts if halogen positioning is imperfect.

Grignard Reagent-Based Synthesis

Building on methods for 7-methoxy analogs, this approach employs organometallic intermediates to install the acetonitrile moiety.

Stepwise Protocol

- Grignard formation : React 1-bromo-2-methylnaphthalene with magnesium in tetrahydrofuran (THF) under inert atmosphere.

- Cyanomethylation : Add bromoacetonitrile to the Grignard reagent at 0–5°C, followed by gradual warming to room temperature.

- Isolation : Acidic workup (dilute HCl) and column chromatography yield the target compound (≈75% purity).

Innovations :

- Use of tert-butyllithium instead of magnesium improves reaction rates in hindered systems.

- Low-temperature conditions minimize decomposition of sensitive intermediates.

Catalytic Hydrogenation of Nitriles from Methyl-Substituted Propargylamines

A less conventional route involves transition-metal-catalyzed cyclization:

- Synthesize 2-methylnaphthalen-1-amine via Buchwald-Hartwig amination.

- Convert the amine to a propargylamine derivative.

- Catalyze cyclization using Pd/C or Ru complexes under H₂ atmosphere to form the nitrile.

Challenges :

- Requires specialized catalysts (e.g., Shvo’s catalyst for dehydrogenation).

- Limited literature support necessitates further optimization.

Comparative Analysis of Methods

Q & A

What are the key systemic health effects of 2-Naphthaleneacetonitrile, 1-methyl- in experimental models, and how should researchers prioritize endpoints in toxicity studies?

Answer:

Systemic effects observed in laboratory mammals include hepatic, renal, and respiratory outcomes . For robust experimental design, prioritize endpoints based on exposure routes (inhalation, oral, dermal) and mechanistic relevance. For example:

- Inhalation studies : Focus on respiratory epithelial hyperplasia and oxidative stress biomarkers.

- Oral exposure : Monitor hepatic enzymes (e.g., ALT, AST) and renal tubular degeneration.

- Dermal studies : Evaluate local irritation and systemic absorption via histopathology.

Use Table B-1 (Inclusion Criteria for Health Effects) to align endpoints with standardized protocols .

How can researchers resolve contradictions in toxicity data between in vivo and in vitro studies for 2-Naphthaleneacetonitrile, 1-methyl-?

Answer:

Contradictions often arise from metabolic differences (e.g., cytochrome P450 activity in vitro vs. in vivo). To address this:

- Validate in vitro models using liver S9 fractions or primary hepatocytes from exposed animals .

- Cross-reference dose-response curves with toxicokinetic data (e.g., bioavailability, half-life).

- Apply risk-of-bias tools (Table C-6/C-7) to assess study reliability, such as randomization, blinding, and exposure characterization .

What methodological frameworks are recommended for systematic reviews of 2-Naphthaleneacetonitrile, 1-methyl- toxicity data?

Answer:

ATSDR’s 8-step systematic review framework is optimal :

Problem Formulation : Define research scope (e.g., hepatotoxicity).

Literature Search : Use PubMed, TOXCENTER, and grey literature (14,468 records screened in 2022) .

Data Extraction : Customize forms to capture species-specific outcomes (Table C-2) .

Risk of Bias Assessment : Tier studies using criteria like exposure confidence and outcome completeness .

Evidence Synthesis : Rate confidence levels (e.g., high for respiratory effects in rodents).

How should researchers design studies to investigate metabolic activation pathways of 2-Naphthaleneacetonitrile, 1-methyl-?

Answer:

- In vitro : Use recombinant CYP isoforms (e.g., CYP1A1, CYP2E1) to identify reactive metabolites. Pair with glutathione trapping assays to detect adducts .

- In vivo : Apply isotopic labeling (e.g., ¹⁴C) to track metabolite distribution in urine/bile.

- Analytical Methods : LC-MS/MS for quantifying stable metabolites; NMR for structural elucidation .

What are the critical gaps in the current database for 2-Naphthaleneacetonitrile, 1-methyl- toxicity, and how can they be addressed?

Answer:

Identified Gaps :

- Limited data on chronic low-dose exposure and transgenerational effects.

- Insufficient mechanistic studies on genotoxicity (e.g., comet assay, micronucleus test).

Solutions : - Leverage ATSDR’s "Adequacy of the Database" section to justify NIH funding proposals .

- Use computational models (e.g., QSAR) to predict endpoints lacking empirical data .

How can researchers optimize species selection for extrapolating 2-Naphthaleneacetonitrile, 1-methyl- toxicity data to humans?

Answer:

- Rodents : Preferred for acute toxicity but limited in replicating human metabolic pathways.

- Alternatives :

What analytical techniques are most reliable for detecting 2-Naphthaleneacetonitrile, 1-methyl- in environmental matrices?

Answer:

- GC-MS : Optimal for volatile derivatives; use EPA Method 8270 for quantification .

- HPLC-UV/FLD : For polar metabolites in biological samples (LOD: 0.1 ppb).

- Quality Control : Include matrix spikes and blanks to address interference (e.g., co-eluting PAHs) .

How should conflicting data on 2-Naphthaleneacetonitrile, 1-methyl- carcinogenicity be interpreted?

Answer:

- Weight of Evidence : Classify studies using ATSDR’s tiered risk-of-bias criteria. High-tier studies with adequate exposure characterization (Table C-7) take precedence .

- Mode of Action : Differentiate genotoxic vs. non-genotoxic mechanisms (e.g., ROS-mediated vs. direct DNA adducts) .

What biomarkers are validated for monitoring occupational exposure to 2-Naphthaleneacetonitrile, 1-methyl-?

Answer:

- Urinary Metabolites : 1-Naphthylacetonitrile-glucuronide (quantified via LC-MS).

- Blood Adducts : Hemoglobin-bound nitriles (detected using GC-ECD).

- Biomonitoring : Align with ATSDR’s ToxFAQs™ protocols for sample collection .

What are best practices for replicating historical studies on 2-Naphthaleneacetonitrile, 1-methyl- given evolving regulatory standards?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.